6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide
Description
6-(4-Benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide is a 3,6-disubstituted pyridazine derivative characterized by a 4-benzylpiperidine moiety at the 6-position and a 3-hydroxypyridin-2-yl carboxamide group at the 3-position.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-19-7-4-12-23-21(19)24-22(29)18-8-9-20(26-25-18)27-13-10-17(11-14-27)15-16-5-2-1-3-6-16/h1-9,12,17,28H,10-11,13-15H2,(H,23,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGZNQMUAXJEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=C(C=CC=N4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the pyridazine core: This can be achieved through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the benzylpiperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is benzylated.
Attachment of the hydroxypyridine group: This can be done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine ketones, while reduction could lead to fully saturated pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide might be studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Pyridazine derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities, suggesting similar potential for this compound.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridazine Derivatives
Substituent Effects at the 6-Position
The 6-position substituent critically influences physicochemical properties and biological activity. Key comparisons include:
- 4-Benzylpiperidin-1-yl vs. Morpholino derivatives like 11m exhibit higher melting points and solid-state stability, suggesting better crystallinity .
- 4-Benzylpiperidin-1-yl vs. Alkylamino (11n, 11o): The benzylpiperidine moiety may offer greater steric bulk and aromatic interactions compared to linear alkyl chains, possibly enhancing binding affinity to hydrophobic enzyme pockets .
Substituent Effects at the 3-Position
The 3-hydroxypyridin-2-yl carboxamide group distinguishes this compound from analogs with adamantyl or tetrahydro-2H-pyran-4-ylmethyl groups:
- This substitution aligns with trends in kinase inhibitor design, where polar groups optimize pharmacokinetics .
Elemental Analysis and Purity
The target compound’s purity can be inferred from analogs like 11m (C 51.46% vs. calc. 51.33%; N 14.95% vs. calc. 14.97%), indicating precise synthetic control. Deviations >0.2% in elemental analysis typically necessitate purification .
Biological Activity
The compound 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyridazine core, a benzylpiperidine moiety, and a hydroxypyridine substituent. Its chemical formula is with a molecular weight of approximately 318.41 g/mol.
Research indicates that compounds with similar structures often act as prolyl hydroxylase inhibitors , which stabilize hypoxia-inducible factors (HIFs) involved in cellular responses to low oxygen levels. This stabilization can enhance the transcription of genes associated with angiogenesis and metabolic adaptation under hypoxic conditions .
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that derivatives of benzylpiperidine, which include the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .
- Receptor Antagonism : The compound may also function as an antagonist for certain chemokine receptors, particularly CCR3, which is implicated in inflammatory responses and cancer metastasis. In vitro studies have demonstrated potent antagonism of eotaxin-induced calcium mobilization in human eosinophils .
- Neuroprotective Properties : Some studies highlight the potential neuroprotective effects of benzylpiperidine derivatives, suggesting they may be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine and pyridazine rings can significantly impact biological activity. For instance:
- Substituents on the benzyl group have been shown to enhance binding affinity to target receptors.
- The presence of hydroxyl groups on the pyridine moiety appears crucial for increasing potency against cancer cell lines .
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of various benzylpiperidine derivatives, including our target compound, against human cancer cell lines. The results indicated that modifications leading to increased hydrophilicity enhanced the compounds' efficacy. Notably, compounds with IC50 values below 30 µM were considered promising candidates for further development .
Study 2: In Silico Docking Studies
In silico docking studies have been employed to predict the binding affinity of 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide to various biological targets. These studies suggested that the compound could effectively interact with key enzymes involved in cancer metabolism, providing insights into its potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. Key Optimization Parameters :
| Parameter | Example Conditions | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | >40% yield |
| Solvent | DMF, THF, or DCM | Solubility |
| Temperature | 80–100°C for coupling | Reaction rate |
Pharmacological Profiling
Q2.1: Which in vitro assays are recommended for evaluating the compound’s biological activity? Answer:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., MAPK, PI3K) with ATP-competitive fluorescence polarization (FP) or TR-FRET assays .
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or CellTiter-Glo® .
- Selectivity Screening : Profile against >50 kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
Data Interpretation : IC₅₀ values <1 μM suggest high potency, while discrepancies between enzymatic and cellular assays may indicate poor membrane permeability .
Advanced SAR Studies
Q3.1: How do structural modifications to the benzylpiperidine or hydroxypyridine moieties affect potency and selectivity? Answer:
- Benzylpiperidine Modifications :
- Hydroxypyridine Adjustments :
Methodology : Use parallel synthesis to generate analogs, followed by SPR (surface plasmon resonance) for binding affinity measurements .
Physicochemical Characterization
Q4.1: What analytical techniques are critical for confirming crystalline form and stability? Answer:
- XRD (X-ray Diffraction) : Resolves polymorphic forms (e.g., anhydrous vs. hydrates) .
- DSC/TGA : Determine melting points (e.g., 180–220°C) and thermal decomposition profiles .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity; >5% weight gain at 80% RH indicates instability .
Case Study : Patent EP 4 374 877 A2 reports a stable monoclinic crystal form (P2₁/c space group) with improved solubility .
Data Contradiction Analysis
Q5.1: How should researchers resolve conflicting biological data across studies (e.g., IC₅₀ variability)? Answer:
Assay Validation : Ensure consistent ATP concentrations (e.g., 1 mM vs. 10 μM) and enzyme lot-to-lot variability checks .
Meta-Analysis : Aggregate data from ≥3 independent studies; apply statistical weighting for outliers .
Orthogonal Assays : Confirm cellular activity with siRNA knockdown or CRISPR-Cas9 gene editing to rule off-target effects .
Example : Discrepancies in kinase inhibition may arise from differences in assay buffers (e.g., Mg²⁺ concentration affecting ATP binding) .
Computational Modeling
Q6.1: How can molecular docking predict target interactions, and what limitations exist? Answer:
- Protocol :
- Protein Preparation : Use PDB structures (e.g., 3QAK for PI3Kγ) with resolved active sites.
- Ligand Docking : Apply Glide SP/XP scoring to prioritize poses with H-bonds to hinge regions (e.g., Val882 in PI3K) .
- Limitations :
- Fails to model solvent effects or protein flexibility (e.g., induced-fit vs. rigid docking) .
- Requires validation via MD simulations (e.g., 100 ns trajectories) to assess binding stability .
Pharmacokinetic Optimization
Q7.1: What strategies improve oral bioavailability and metabolic stability? Answer:
- Prodrug Design : Introduce ester groups at the hydroxypyridine moiety to enhance absorption (hydrolyzed in vivo) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 using liver microsomes; modify metabolically labile sites (e.g., piperidine N-methylation) .
- LogP Adjustment : Aim for 2–3 via substituent tuning (e.g., replacing benzyl with pyridylmethyl) to balance permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
